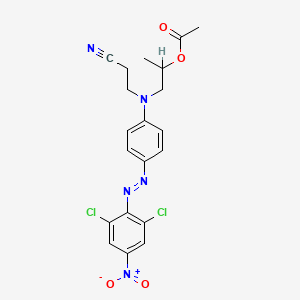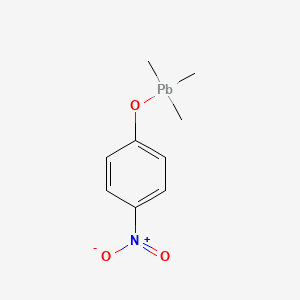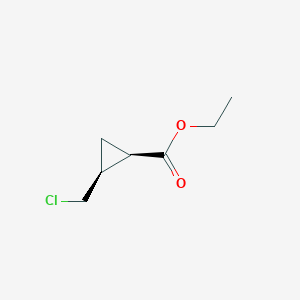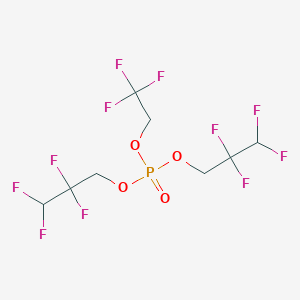
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is a fluorinated organophosphate compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is of interest in various scientific fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2,2,2-trifluoroethyl phosphate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing compounds.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of fluorinated organic compounds.
Applications De Recherche Scientifique
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, particularly in the investigation of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate involves its interaction with molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a valuable tool in biochemical research. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,2-trifluoroethyl) ether: This compound shares the trifluoroethyl group but lacks the tetrafluoropropyl moiety.
Bis(2,2,2-trifluoroethyl) carbonate: Another fluorinated compound with different functional groups.
Bis(2,2,2-trifluoroethyl) phosphite: Similar in structure but with different phosphorus oxidation states.
Uniqueness
Bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate is unique due to the combination of tetrafluoropropyl and trifluoroethyl groups, which confer distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.
Propriétés
Numéro CAS |
79338-99-1 |
|---|---|
Formule moléculaire |
C8H8F11O4P |
Poids moléculaire |
408.10 g/mol |
Nom IUPAC |
bis(2,2,3,3-tetrafluoropropyl) 2,2,2-trifluoroethyl phosphate |
InChI |
InChI=1S/C8H8F11O4P/c9-4(10)6(13,14)1-21-24(20,23-3-8(17,18)19)22-2-7(15,16)5(11)12/h4-5H,1-3H2 |
Clé InChI |
LCGWLJIOHLUZNK-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(F)F)(F)F)OP(=O)(OCC(C(F)F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


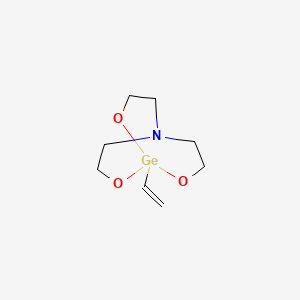

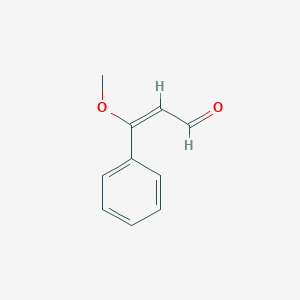
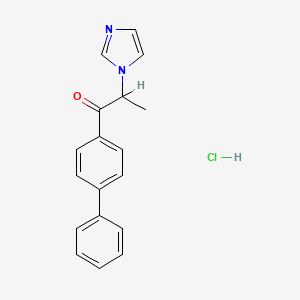
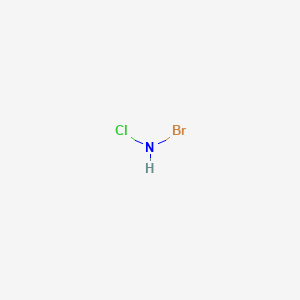
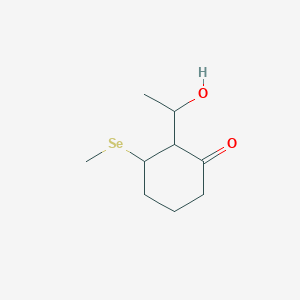
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

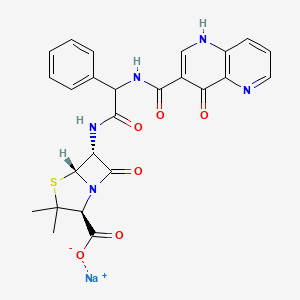
![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
